molecular formula C18H25NO2 B1290650 [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine CAS No. 931587-86-9

[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine

Cat. No.: B1290650
CAS No.: 931587-86-9
M. Wt: 287.4 g/mol
InChI Key: RNLQWLWZWFAALP-UHFFFAOYSA-N
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Description

[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine is a substituted aromatic amine characterized by a rigid adamantyl group at the 2-position of a phenyl ring and methoxy substituents at the 4- and 5-positions. The adamantyl moiety imparts significant steric bulk and lipophilicity, which may enhance metabolic stability and influence binding interactions in biological systems . This compound has been listed as a discontinued research chemical by CymitQuimica, suggesting specialized or niche applications in synthetic or medicinal chemistry .

Properties

IUPAC Name

2-(1-adamantyl)-4,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-20-16-6-14(15(19)7-17(16)21-2)18-8-11-3-12(9-18)5-13(4-11)10-18/h6-7,11-13H,3-5,8-10,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLQWLWZWFAALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C23CC4CC(C2)CC(C4)C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, where diamondoid C–H bonds are converted to C–C bonds using radical intermediates

Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of pre-functionalized adamantyl substrates and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products:

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of adamantane structures exhibit significant antimicrobial properties. The introduction of the adamantyl moiety in compounds has been associated with enhanced antibacterial activity against various microorganisms. For instance, studies have shown that adamantyl derivatives can effectively target Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antiviral Activity

The antiviral potential of adamantyl compounds is well-documented, particularly against viruses such as influenza. The mechanism often involves interference with viral replication processes. The structural features of [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine may enhance its efficacy as an antiviral agent due to its ability to interact with viral proteins .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts alkylation and various coupling reactions. These synthetic strategies allow for the modification of the adamantane core to optimize biological activity and pharmacokinetic properties.

Synthesis Method Key Steps Yield
Friedel-Crafts AlkylationReaction with 3-hydroxyadamantaneNearly quantitative
Amide FormationTreatment with aqueous ammonia84% yield
Reduction to AmineUsing borane-dimethyl sulfide complex90% yield

Neurological Disorders

Given its structural similarity to known neuroactive compounds, this compound is being investigated for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for the development of treatments targeting conditions like Alzheimer's disease and Parkinson's disease .

Cancer Research

Emerging studies suggest that adamantane derivatives may exhibit anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation. The specific structure of this compound may enhance its selectivity towards cancerous cells while minimizing effects on normal cells .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of adamantane derivatives including this compound demonstrated significant antibacterial activity against multiple strains of bacteria. The compound's effectiveness was compared to standard antibiotics, revealing a promising profile that warrants further investigation.

Case Study 2: Antiviral Activity Against Influenza

In vitro studies have shown that modifications to the adamantane structure can lead to increased potency against influenza virus strains. The specific interactions between the compound and viral proteins were characterized using molecular docking studies, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine exerts its effects is largely dependent on its interaction with molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The dimethoxyphenylamine moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

(4,5-Dihydro-thiazol-2-yl)-(2,5-dimethoxy-phenyl)-amine ()

Structural Differences :

  • Core Structure : Features a thiazoline ring (4,5-dihydro-1,3-thiazole) linked to a 2,5-dimethoxyphenyl group.
  • Substituent Positions : Methoxy groups at 2- and 5-positions vs. 4- and 5-positions in the adamantyl compound.

Property Comparison :

Property [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine (4,5-Dihydro-thiazol-2-yl)-(2,5-dimethoxy-phenyl)-amine
Molecular Weight ~331.5 g/mol (estimated) ~264.3 g/mol (exact: C₁₁H₁₄N₂O₂S)
Key Functional Groups Adamantyl, 4,5-dimethoxy, primary amine Thiazoline, 2,5-dimethoxy, secondary amine
Electron Effects Electron-rich ring (4,5-methoxy) Electron-rich ring (2,5-methoxy) with thiazoline’s S/N
Solubility Likely low (adamantyl increases lipophilicity) Moderate (thiazoline may enhance polarity)

Research Implications: The thiazoline derivative’s sulfur atom could participate in hydrogen bonding or metal coordination, unlike the adamantyl compound.

2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acids ()

Structural Differences :

  • Core Structure : Triazole ring linked to dimethoxyphenyl groups via a thioether bridge.
  • Substituents : Variable methoxy positions (2,4- or 3,4-) and esterified acetic acid side chains.

Property Comparison :

Property This compound Triazole-Thioacetic Acid Derivatives
Molecular Weight ~331.5 g/mol ~350–400 g/mol (depending on ester groups)
Key Functional Groups Primary amine, adamantyl Triazole, thioether, carboxylic acid/ester
Reactivity Limited steric accessibility (adamantyl) Reactive ester groups for further functionalization
Toxicity (Predicted) Not reported Low to moderate acute toxicity (GUSAR prediction)

Research Implications: The triazole-thioacetic acids’ ester derivatives offer versatility in prodrug design, whereas the adamantyl compound’s rigidity may limit derivatization.

Tetrazole-Linked Chromene Carboxylic Acid Derivatives ()

Structural Differences :

  • Core Structure : Tetrazole ring fused to a chromene-carboxylic acid system with a dimethoxyphenylamine group.
  • Substituents : Chromene (benzopyran) backbone and tetrazole as a bioisostere.

Property Comparison :

Property This compound Tetrazole-Chromene Carboxylic Acid Derivative
Molecular Weight ~331.5 g/mol ~500–550 g/mol (estimated)
Key Functional Groups Adamantyl, dimethoxy, amine Tetrazole, chromene, carboxylic acid, dimethoxy
Biological Relevance Potential stability from adamantyl Tetrazole mimics carboxylic acid; chromene for π-stacking
Synthetic Complexity Moderate (adamantyl coupling) High (multi-step cyclization and functionalization)

Research Implications: The tetrazole-chromene system’s aromaticity and bioisosteric properties make it suitable for drug development (e.g., enzyme inhibition). In contrast, the adamantyl compound’s non-planar structure may favor allosteric binding or material science applications .

2-(Dimethylamino)-4-methylpentylamine ()

Structural Differences :

  • Core Structure: Branched alkylamine with dimethylamino and heptyl groups.
  • Substituents: No aromatic or heterocyclic components.

Property Comparison :

Property This compound 2-(Dimethylamino)-4-methylpentylamine
Molecular Weight ~331.5 g/mol 242.4 g/mol (C₁₅H₃₄N₂)
Key Functional Groups Aromatic amine, adamantyl Aliphatic tertiary amine
Solubility Low (lipophilic adamantyl) Higher (linear alkyl chains)
Applications Specialty synthesis Surfactants or catalysts (unlike adamantyl compound)

Research Implications : The aliphatic amine’s flexibility and solubility contrast sharply with the adamantyl compound’s rigidity, highlighting divergent applications in catalysis vs. targeted molecular design.

Biological Activity

[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine, a compound characterized by its adamantyl and dimethoxyphenyl moieties, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C17_{17}H23_{23}N1_{1}O2_{2}
  • CAS Number : 931587-86-9
  • Molecular Weight : 273.38 g/mol

The adamantyl group is known for enhancing lipophilicity and receptor binding, which may contribute to the compound's biological activity.

The biological activity of this compound appears to be mediated through its interaction with various molecular targets. Notably, compounds with adamantyl groups often exhibit high affinity for certain receptors, including:

  • CB1 Cannabinoid Receptors : The sterically demanding adamantyl group enhances binding affinity to CB1 receptors, which are implicated in various physiological processes including pain modulation and appetite regulation .
  • M2 Proton Channels : Research indicates that adamantyl amines can inhibit M2 proton channels in influenza viruses, suggesting potential antiviral properties against certain strains of influenza .

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral properties:

  • Influenza A Virus : In vitro assays have shown that this compound can inhibit the activity of both wild-type and mutant strains of the influenza A virus. It has been noted that several adamantyl derivatives display mid-nanomolar potency against the M2 proton channel of the virus .

Study on Influenza Inhibition

A comparative study evaluated the efficacy of 57 adamantyl amines against various influenza A virus strains. The findings indicated that certain compounds exhibited potent inhibitory effects on both wild-type and mutant M2 channels. Notably, one compound demonstrated triple blocking capabilities across different M2 variants without affecting viral replication directly .

Antimicrobial Screening

Although direct evidence for this compound's antimicrobial activity is sparse, related studies highlight the importance of structural modifications in enhancing efficacy. For example, the introduction of an adamantyl group in thiadiazole derivatives significantly increased antifungal activity against Candida albicans.

Data Table: Summary of Biological Activities

Activity Type Target/Pathway Efficacy Reference
AntiviralInfluenza A VirusMid-nanomolar potency
AntibacterialGram-positive BacteriaSignificant activity reported
Cannabinoid ReceptorCB1 ReceptorsHigh binding affinity

Q & A

Q. What are the optimal synthetic routes for [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine, and how can intermediates be characterized?

A two-step approach is recommended:

  • Step 1: Coupling of 1-adamantane carboxylic acid with a dimethoxyphenyl precursor via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on substituent compatibility .
  • Step 2: Reduction of the nitro intermediate (e.g., using H₂/Pd-C) to yield the primary amine.
    Characterization: Use HPLC-MS for purity assessment and ¹H/¹³C NMR to confirm regioselectivity of adamantyl attachment. IR spectroscopy can verify the amine group post-reduction .

Q. How should researchers handle solubility and stability challenges during purification?

  • Solubility: Adamantyl derivatives are highly lipophilic. Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by gradient elution in reverse-phase chromatography (C18 columns) .
  • Stability: Protect from light and oxygen. Store under inert gas (N₂/Ar) at -20°C. Monitor degradation via TLC or LC-MS weekly .

Q. What spectroscopic methods are critical for structural validation?

  • NMR: Assign adamantyl protons (δ 1.6–2.1 ppm, multiplet) and methoxy groups (δ 3.7–3.9 ppm, singlet). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₉H₂₅NO₂ requires exact mass 299.1885) .

Q. How can initial biological activity screening be designed for this compound?

  • Target Selection: Prioritize GPCRs or enzymes where adamantyl or methoxyphenyl motifs are known pharmacophores (e.g., dopamine receptors, cytochrome P450) .
  • Assays: Use fluorescence polarization for binding affinity or enzymatic inhibition assays (IC₅₀ determination). Include positive controls (e.g., known adamantyl-based inhibitors) .

Advanced Research Questions

Q. How do electronic effects of the 4,5-dimethoxyphenyl group influence reactivity in cross-coupling reactions?

The electron-donating methoxy groups activate the phenyl ring toward electrophilic substitution but may hinder oxidative coupling. Computational modeling (DFT) predicts charge distribution at the 2-position, guiding catalyst selection (e.g., Pd(PPh₃)₄ for electron-rich systems) . Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate formation .

Q. What strategies address chiral center formation during adamantyl group attachment?

  • Chiral Auxiliaries: Introduce a temporary chiral directing group (e.g., Evans oxazolidinone) during adamantyl coupling .
  • Asymmetric Catalysis: Use chiral ligands (BINAP, Josiphos) in Pd-catalyzed reactions. Analyze enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Q. How can structure-activity relationships (SAR) be explored for neurobiological targets?

  • Analog Synthesis: Modify the adamantyl size (e.g., 2-adamantyl vs. 1-adamantyl) or methoxy positions (para vs. ortho).
  • In Silico Docking: Map binding poses in GPCRs (e.g., 5-HT receptors) using AutoDock Vina. Validate with mutagenesis studies (e.g., Ala-scanning of receptor residues) .

Q. What advanced techniques identify metabolic pathways and reactive intermediates?

  • Metabolite Profiling: Use LC-QTOF-MS/MS with HILIC columns to capture polar metabolites. Compare fragmentation patterns with reference libraries .
  • Reactive Intermediate Trapping: Incubate with glutathione (GSH) and detect adducts via neutral loss scanning (m/z 129.0426) .

Q. How should contradictory data in biological assays be resolved?

  • Dose-Response Validation: Repeat assays across multiple concentrations (10⁻⁹–10⁻⁴ M) to rule out false positives/negatives.
  • Orthogonal Assays: Confirm GPCR activation via cAMP ELISA if calcium flux assays yield ambiguous results .
  • Artifact Check: Test for compound aggregation (e.g., dynamic light scattering) or fluorescence interference .

Methodological Considerations

  • Safety: Follow GHS Category 2 (skin irritation) protocols when handling amines. Use fume hoods and nitrile gloves .
  • Data Reproducibility: Share raw NMR/LC-MS files in repositories (e.g., Zenodo) and provide detailed synthetic protocols .

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